molecular formula C22H18F2N4O3 B6498094 N-(2,5-difluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide CAS No. 941876-55-7

N-(2,5-difluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide

Cat. No.: B6498094
CAS No.: 941876-55-7
M. Wt: 424.4 g/mol
InChI Key: OFGSJUHJVRMLDG-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazine core substituted with a 4-ethoxyphenyl group at position 2 and an N-(2,5-difluorophenyl)acetamide moiety at position 3. The pyrazolo[1,5-a]pyrazine scaffold is a bicyclic heterocycle known for its versatility in medicinal and agrochemical applications due to its ability to engage in hydrogen bonding and π-π interactions.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N4O3/c1-2-31-16-6-3-14(4-7-16)18-12-20-22(30)27(9-10-28(20)26-18)13-21(29)25-19-11-15(23)5-8-17(19)24/h3-12H,2,13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGSJUHJVRMLDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-difluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide (CAS Number: 941876-55-7) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H18F2N4O3
  • Molecular Weight : 424.4 g/mol
  • Structural Features : Contains a difluorophenyl group and a pyrazolo[1,5-a]pyrazine moiety which are significant for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including antifungal, antibacterial, anticancer, and anti-inflammatory properties. The specific activities of this compound are being explored in various studies.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of pyrazolo[1,5-a]pyrazines. For instance:

  • A series of compounds demonstrated significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL for structurally related compounds .

Anticancer Properties

The compound's structure suggests potential anticancer activity:

  • Pyrazolo[1,5-a]pyrazines have been associated with inhibition of cancer cell proliferation through various pathways including apoptosis induction and cell cycle arrest .

The exact mechanisms by which this compound exerts its effects are still under investigation. However, possible mechanisms include:

  • Enzyme Inhibition : Similar compounds have shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in target cells leading to apoptosis.
  • Modulation of Signaling Pathways : Affecting pathways such as MAPK and PI3K/Akt which are crucial in cancer progression.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of pyrazolo[1,5-a]pyrazines to enhance biological activity:

  • A study reported that modifications to the ethoxy group led to increased antibacterial efficacy against resistant strains .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (μg/mL)Reference
Compound AAntibacterial0.125
Compound BAnticancerIC50: 20
Compound CAntifungal3.125

Comparison with Similar Compounds

Core Heterocycle

  • Target Compound : Pyrazolo[1,5-a]pyrazine.
  • Triazolopyrimidines (): Feature a fused triazole and pyrimidine ring. Examples include flumetsulam (herbicide) and antiviral triazolopyrimidine derivatives .
  • Quinazolines (): Contain a fused benzene and pyrimidine ring, often associated with antimicrobial activity .

Substituent Analysis

Compound Core Structure Key Substituents Functional Groups
Target Compound Pyrazolo[1,5-a]pyrazine 4-ethoxyphenyl, N-(2,5-difluorophenyl) Acetamide, ether
Flumetsulam () Triazolopyrimidine 2,6-difluorophenyl, sulfonamide Sulfonamide, fluorine
Oxadixyl () Oxazolidinyl 2,6-dimethylphenyl, methoxy Acetamide, methoxy
Triaziflam () Triazine 3,5-dimethylphenoxy, fluoro-methylethyl Triazine, fluorine
TMV Inhibitors () Triazolopyrimidine 1,2,4-triazole-5-thione, Schiff base Thione, Schiff base
  • Fluorine Substituents : The target’s 2,5-difluorophenyl group parallels flumetsulam’s 2,6-difluorophenyl moiety, which enhances binding affinity and metabolic stability .
  • Ethoxy Group : Similar to methoxy in oxadixyl, this substituent may improve lipid solubility and bioavailability .

Herbicidal Potential

  • Triazolopyrimidines (): Flumetsulam inhibits acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis. Derivatives in showed herbicidal activity at 100 μg/mL, with chiral centers improving efficacy by ~20% .

Antiviral Activity

  • Triazolopyrimidine Derivatives (): Compounds 6b, 6f, and 6p inhibited Tobacco Mosaic Virus (TMV) by 40–43% at 500 μg/mL, attributed to Schiff base and thione groups enhancing electrophilic interactions .

Antimicrobial Activity

  • Quinazoline Derivatives (): Compound 5k inhibited Fusarium graminearum (wheat blight) by 78% at 50 μg/mL, outperforming the control drug hymexazol (70%) .
  • Target Compound : The ethoxyphenyl group may mimic quinazoline’s aromatic interactions with microbial enzymes, but the absence of a quinazoline scaffold or aldehyde hydrazone moiety likely shifts its activity profile.

Key Research Findings

  • Substituent Impact: Fluorine and ethoxy groups in the target compound may synergize to enhance bioavailability and target binding compared to non-fluorinated analogs (e.g., oxadixyl) .
  • Chirality : highlights that chiral centers in triazolopyrimidines boost herbicidal activity; if the target’s acetamide moiety adopts a chiral configuration, similar enhancements could occur .
  • Activity Gaps : Unlike triazolopyrimidines with TMV inhibition () or quinazolines with antimicrobial effects (), the target’s pyrazolo[1,5-a]pyrazine core may favor herbicidal applications akin to flumetsulam .

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